7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime is a chemical compound that belongs to the class of naphthalenone oximes. These compounds are known for their diverse applications in organic synthesis and potential biological activities. The presence of a fluorine atom and an oxime group in its structure suggests that it might exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the naphthalenone structure.
Oxime Formation: Conversion of the ketone group to an oxime.
A common synthetic route might involve the reaction of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitroso or nitro compounds.
Reduction: Reduction of the oxime group to an amine.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the oxime group.
3,4-Dihydronaphthalen-1(2H)-one oxime: Lacks the fluorine atom.
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one nitroso: Contains a nitroso group instead of an oxime.
Uniqueness
The combination of a fluorine atom and an oxime group in 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime makes it unique. This structural feature can influence its reactivity, stability, and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(NZ)-N-(7-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10FNO/c11-8-5-4-7-2-1-3-10(12-13)9(7)6-8/h4-6,13H,1-3H2/b12-10- |
InChI Key |
WLXMXKLRJKHSLJ-BENRWUELSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)F)/C(=N\O)/C1 |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)C(=NO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.